N-Propylquinoline-2-carboxamide
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Overview
Description
N-Propylquinoline-2-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of pharmacological properties, including anti-inflammatory, anticancer, and analgesic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylquinoline-2-carboxamide typically involves the amidation of quinoline-2-carboxylic acid with propylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N-Propylquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-carboxamide derivatives with altered functional groups .
Scientific Research Applications
N-Propylquinoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Propylquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in inflammatory and pain pathways, such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB) . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxamides: Known for their antimycobacterial and anticancer activities.
Quinoline-2-carboxamides: Similar in structure but may have different pharmacological properties.
Naphthamide derivatives: Exhibiting potent antitubercular activity.
Uniqueness
N-Propylquinoline-2-carboxamide stands out due to its specific propyl group, which may confer unique pharmacokinetic and pharmacodynamic properties. This structural variation can influence its binding affinity to molecular targets and its overall therapeutic potential .
Properties
CAS No. |
90173-74-3 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-propylquinoline-2-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,2,9H2,1H3,(H,14,16) |
InChI Key |
UQWJQEITFAIVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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